molecular formula C16H12FN3OS B1218101 Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide CAS No. 72873-77-9

Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide

Cat. No. B1218101
CAS RN: 72873-77-9
M. Wt: 313.4 g/mol
InChI Key: ZFGBVAXZSVZTFA-UHFFFAOYSA-N
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Patent
US04175127

Procedure details

To 1.9 g of 6-(4-fluorophenyl)-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole in 25 ml of methylene chloride cooled to ice-bath temperature was added 1.36 g of m-chloroperbenzoic acid. Stirring was continued for 1 hour then the solution was diluted with methylene chloride and washed with a 1:1 mixture of 5% sodium carbonate and brine. Treating with magnesium sulfate, filtering and stripping gave 2.1 g of the title product which was triturated with ether, filtered and dried to give 1.8 g, m.p.229°-231°.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[N:14]([C:15]=2[C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH2:13][CH2:12][S:11]3)=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:30])C=1>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[N:14]([C:15]=2[C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH2:13][CH2:12][S:11]3=[O:30])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C2SCCN2C1C1=CC=NC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 1:1 mixture of 5% sodium carbonate and brine
ADDITION
Type
ADDITION
Details
Treating with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2S(CCN2C1C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.